molecular formula C12H17N3O2 B3072528 1-[(2-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016765-33-5

1-[(2-Nitrophenyl)methyl]-1,4-diazepane

Cat. No.: B3072528
CAS No.: 1016765-33-5
M. Wt: 235.28 g/mol
InChI Key: UNXJKBXWPLZQFA-UHFFFAOYSA-N
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Description

Contextualizing 1,4-Diazepane Scaffolds in Modern Organic and Medicinal Chemistry

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thus serving as a versatile template for drug discovery. Derivatives of 1,4-diazepane have been shown to exhibit a wide array of biological activities.

The inherent flexibility of the seven-membered ring allows 1,4-diazepane derivatives to adopt various conformations, enabling them to interact with a diverse range of biological macromolecules. This conformational adaptability is a key factor in their broad spectrum of pharmacological effects. The synthesis of substituted 1,4-diazepanes is a well-established area of organic chemistry, with numerous methodologies developed for their construction and functionalization. These synthetic routes often involve the cyclization of appropriate linear precursors or the modification of the pre-formed diazepane ring.

Biological ActivityTherapeutic Area
AntipsychoticCentral Nervous System Disorders
AnxiolyticCentral Nervous System Disorders
AnticonvulsantCentral Nervous System Disorders
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
AnticancerOncology
Human Chymase InhibitorsInflammatory Diseases

Significance of the (2-Nitrophenyl)methyl Moiety in Synthetic and Photochemical Paradigms

The (2-nitrophenyl)methyl group, often referred to as the 2-nitrobenzyl group, is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology. PPGs are chemical moieties that can be removed from a molecule by the action of light, providing a powerful tool for controlling chemical reactions and biological processes with high spatiotemporal precision. The use of light as a "reagent" allows for the initiation of reactions in a clean and non-invasive manner, without the need for additional chemical reagents that could interfere with sensitive systems.

The photochemical cleavage of the 2-nitrobenzyl group proceeds through an intramolecular redox reaction upon irradiation with UV light. This process leads to the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected functional group. The versatility of the 2-nitrobenzyl group is demonstrated by its ability to protect a wide range of functionalities, including alcohols, phenols, carboxylic acids, amines, and phosphates.

This photocleavable property has been extensively exploited in the development of "caged compounds." These are biologically inactive molecules that can be "uncaged" or activated at a specific time and location by a pulse of light. This technique has been instrumental in studying dynamic biological processes such as neurotransmission and signal transduction.

Functional GroupProtected Form
Alcohol (R-OH)2-Nitrobenzyl ether (R-O-CH₂-C₆H₄NO₂)
Amine (R-NH₂)2-Nitrobenzyl carbamate (B1207046) (R-NH-CO-O-CH₂-C₆H₄NO₂)
Carboxylic Acid (R-COOH)2-Nitrobenzyl ester (R-COO-CH₂-C₆H₄NO₂)
Phosphate (B84403) (R-OPO₃H₂)2-Nitrobenzyl phosphate ester

Overview of Academic Research Trajectories for 1-[(2-Nitrophenyl)methyl]-1,4-Diazepane

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its chemical structure strongly suggests a number of promising research directions. The synthesis of this compound is anticipated to be achievable through standard organic chemistry methodologies, such as the N-alkylation of 1,4-diazepane with a suitable 2-nitrobenzyl halide, like 2-nitrobenzyl bromide.

The primary research interest in this molecule would likely revolve around its potential as a "caged" 1,4-diazepane derivative. Given the broad biological activity of the 1,4-diazepane scaffold, the ability to control its availability and, therefore, its biological effects with light would be a powerful research tool. For example, if a particular 1,4-diazepane derivative is found to have a specific biological target, the corresponding 1-[(2-nitrophenyl)methyl] derivative could be synthesized and used to study the downstream effects of activating that target with high temporal and spatial resolution.

Potential research applications could include:

"Caged" Neuromodulators: If the parent 1,4-diazepane exhibits activity at a specific receptor in the nervous system, the photolabile derivative could be used to study neural circuit function by releasing the active compound in a controlled manner.

Photocontrolled Enzyme Inhibition: For 1,4-diazepane derivatives that act as enzyme inhibitors, the 2-nitrobenzyl protected version would allow researchers to switch off an enzyme's activity at a desired moment, providing insights into its role in cellular pathways.

Drug Delivery Systems: The concept of photocontrolled release could be incorporated into drug delivery strategies, where a therapeutic 1,4-diazepane is released at a specific site in the body upon external light irradiation, potentially reducing systemic side effects.

Further research would be necessary to fully characterize the photochemical properties of this compound, including its quantum yield of cleavage and the optimal wavelength for deprotection. Additionally, the synthesis and biological evaluation of this compound and its parent 1,4-diazepane would be required to realize its potential in the aforementioned research areas. The existence of structurally related compounds, such as (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane and 1-(3-Methyl-4-nitrophenyl)- google.comnih.govdiazepane, in chemical databases suggests that the synthesis and isolation of such molecules are indeed feasible. lead-sciences.comlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-5-2-1-4-11(12)10-14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXJKBXWPLZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Nitrophenyl Methyl 1,4 Diazepane and Its Derivatives

Strategies for the Construction of the 1,4-Diazepane Ring System

Cyclization Approaches to Saturated 1,4-Diazepane Rings

The formation of the saturated 1,4-diazepane ring is fundamentally a process of intramolecular cyclization, where a linear precursor molecule is induced to form the seven-membered heterocycle. Several effective methods have been developed to achieve this.

One common approach involves the cyclization of a C3-carbon chain flanked by two nitrogen-containing functional groups. For instance, a linear diamine can be reacted with a three-carbon dielectrophile. A more sophisticated method is the Schmidt ring expansion, where the treatment of N-alkyl-4-piperidones with hydrazoic acid leads to the formation of N1-alkyl-1,4-diazepin-5-ones in good yields. These diazepinones can then be reduced to the corresponding saturated 1,4-diazepanes.

Another powerful technique is the reductive cyclization of precursors like 2-{N-[(2-amino-4,6-dichloropyrimidin-5-yl) methyl]-N-phenethylamino} acetonitrile, which upon treatment with Raney nickel and hydrogen, yields a fused diazepine (B8756704) system. Furthermore, multicomponent reactions, such as the [5+2] cycloaddition between pyridines and 1-sulfonyl-1,2,3-triazoles catalyzed by rhodium, provide a direct route to biologically active 1,4-diazepine compounds.

Functionalization of the Diazepane Core for Substitution

Once the 1,4-diazepane ring is formed, its core can be functionalized to introduce various substituents. The symmetrical nature of the parent ring means that mono-functionalization can be challenging without the use of protecting groups. A widely used strategy involves the protection of one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group. This allows for the selective functionalization of the unprotected nitrogen.

For example, (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane serves as a key intermediate where the N4 nitrogen can be reacted, for instance, with a sulfonyl chloride. Following this reaction, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), making the N1 nitrogen available for further modification. This protection-deprotection sequence is crucial for the regioselective synthesis of complex, unsymmetrically substituted 1,4-diazepane derivatives.

Installation of the (2-Nitrophenyl)methyl Group: Synthetic Considerations

The attachment of the (2-nitrophenyl)methyl substituent to the 1,4-diazepane core is the defining step in the synthesis of the target compound. This is typically accomplished through either direct alkylation or reductive amination, with careful consideration given to selectivity.

Alkylation and Reductive Amination Pathways

Alkylation is a direct method for forming the C-N bond between the diazepane nitrogen and the benzyl (B1604629) group. This nucleophilic substitution reaction typically involves reacting 1,4-diazepane with a (2-nitrophenyl)methyl halide, such as 2-nitrobenzyl bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or cesium carbonate, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure a reasonable reaction rate. In analogous systems, the N-alkylation of diazo homophthalimide with benzyl bromide using potassium carbonate in DMF at 80 °C has been shown to proceed in good yield.

Reductive Amination provides an alternative and often high-yielding pathway. This two-step, one-pot process begins with the condensation of 1,4-diazepane with 2-nitrobenzaldehyde (B1664092) to form an intermediate iminium ion. This intermediate is then immediately reduced in situ to the desired secondary amine. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation, typically performed in a protic solvent like methanol. This method has been successfully applied to the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines, where a diazepane derivative is reacted with substituted benzaldehydes in the presence of NaBH₄.

Table 1: Comparison of Synthetic Pathways for N-Benzylation
PathwayReactantsTypical Reagents & ConditionsAdvantagesDisadvantages
Alkylation1,4-Diazepane + 2-Nitrobenzyl HalideK₂CO₃ or Cs₂CO₃, DMF, 80 °CDirect, single-step bond formation.Potential for over-alkylation (di-substitution), requires reactive halide.
Reductive Amination1,4-Diazepane + 2-NitrobenzaldehydeNaBH₄, Methanol, Room TempHigh yields, mild conditions, readily available aldehyde starting material.Two-step process (condensation then reduction), potential for side reactions.

Regioselective Synthesis and Stereochemical Control

For the synthesis of the mono-substituted 1-[(2-Nitrophenyl)methyl]-1,4-diazepane, controlling regioselectivity is paramount to prevent the formation of the di-substituted byproduct. When starting with the parent 1,4-diazepane, this is typically managed by controlling the stoichiometry, using one equivalent or a slight excess of the diazepane relative to the alkylating or aldehyde reagent.

For more complex derivatives, or to guarantee mono-substitution, the use of a mono-protected diazepane is the preferred strategy. As mentioned, N-Boc-1,4-diazepane allows the reaction to occur exclusively at the unprotected nitrogen. The choice of base and solvent can also influence regioselectivity in N-alkylation reactions of heterocyclic compounds. While the target molecule itself is achiral, the synthesis of chiral derivatives of 1,4-diazepane would require stereoselective methods, such as asymmetric cyclization or the use of chiral resolving agents. For instance, stereoselective 7-endo cyclization through haloetherification has been used to create chiral polysubstituted oxazepanes, a related heterocyclic system, with excellent control.

Optimization of Reaction Conditions and Yields in Analogous Systems

Optimizing reaction conditions is crucial for maximizing yield and purity. Studies on analogous N-alkylation and reductive amination reactions provide valuable insights.

For N-alkylation, a screening of bases, solvents, and temperatures can significantly impact the outcome. In the alkylation of indazoles, for example, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) was found to provide excellent N-1 regioselectivity, whereas cesium carbonate in DMF gave mixtures of isomers. This highlights the profound effect of the reaction medium on selectivity and yield.

Table 2: Optimization of N-Alkylation Conditions on an Analogous Heterocycle
EntryBaseSolventTemperature (°C)Yield (%)
1Cs₂CO₃DMF6585
2K₂CO₃DMF8086
3DBUDMF8065
4t-BuOKDMF8070
5K₂CO₃1,4-Dioxane8035

In the case of reductive amination, the efficiency can be improved by procedural modifications. Research on the synthesis of substituted 1,4-diazepane-amines showed that repeatedly adding fresh aldehyde and sodium borohydride to the reaction mixture led to a significant increase in the percentage of the desired tri-alkylated product. This suggests that for challenging substrates, a multi-addition procedure could drive the reaction to completion and improve yields. The use of specialized catalysts, such as Keggin-type heteropolyacids, has also been shown to improve yields and shorten reaction times in the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes.

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Nitrophenyl Methyl 1,4 Diazepane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-[(2-Nitrophenyl)methyl]-1,4-diazepane, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex molecular structures.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the diazepane ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be vital in confirming the connectivity between the (2-nitrophenyl)methyl group and the diazepane ring, by observing a correlation between the benzylic protons (on the CH₂ group) and the carbon atoms of the diazepane ring at the point of attachment.

Variable-Temperature NMR Studies for Conformational Dynamics

The seven-membered diazepane ring is conformationally flexible and can exist in various twist-chair and twist-boat conformations. Variable-Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to study these dynamic processes. By analyzing changes in the spectral lineshapes, such as the broadening or coalescence of signals, it would be possible to determine the energy barriers for conformational changes like ring inversion. This would provide valuable information on the flexibility of the diazepane ring and the potential for different conformers to exist in equilibrium.

Solid-State NMR (SSNMR/CPMAS) Investigations

Solid-State NMR (SSNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS) techniques, provides structural information on molecules in the solid state. This method would be complementary to X-ray crystallography, especially if the compound fails to form single crystals suitable for diffraction. SSNMR could reveal information about the local environment of atoms, polymorphism (the existence of different crystal forms), and the conformation of the molecule in the solid phase, which may differ from its conformation in solution.

X-ray Crystallography for Absolute Structure and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Applications

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. This includes:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The absolute stereochemistry if the molecule is chiral.

The specific conformation adopted by the flexible diazepane ring in the solid state.

A summary of crystallographic data would typically be presented in a table, as shown below (note: this table is a template and contains no real data).

ParameterValue (Hypothetical)
Chemical formulaC₁₁H₁₅N₃O₂
Formula weight221.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
β (°)Value not available
Volume (ų)Value not available
Z4
Calculated density (g/cm³)Value not available

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, both FT-IR and Raman spectroscopy would provide a characteristic fingerprint based on the vibrations of its chemical bonds.

The nitro group (NO₂) of the 2-nitrophenyl substituent would be expected to exhibit strong and distinct absorption bands in the FT-IR spectrum. Specifically, asymmetric and symmetric stretching vibrations are anticipated. Based on data for other nitrophenyl compounds, these would likely appear in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

The aromatic C-H stretching vibrations of the benzene (B151609) ring would be expected in the region of 3000-3100 cm⁻¹. The substitution pattern on the ring could also give rise to characteristic overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic C-H bonds within the 1,4-diazepane ring and the methylene (B1212753) bridge would produce stretching vibrations typically observed between 2850 and 3000 cm⁻¹. Bending vibrations for these CH₂ groups (scissoring, wagging, twisting, and rocking) would be expected in the 1400-1470 cm⁻¹ region.

The C-N stretching vibrations of the tertiary amines in the diazepane ring and the benzylic amine linkage would likely appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

A hypothetical summary of expected FT-IR and Raman bands is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
Nitro (NO₂)Asymmetric Stretch1500 - 1560StrongMedium
Nitro (NO₂)Symmetric Stretch1335 - 1380StrongStrong
Aromatic C-HStretch3000 - 3100MediumStrong
Aliphatic C-H (CH₂)Stretch2850 - 3000Medium-StrongMedium
C=C (Aromatic)Stretch1450 - 1600Medium-StrongStrong
Aliphatic C-NStretch1020 - 1250MediumWeak
Aliphatic CH₂Bend (Scissoring)1400 - 1470MediumMedium

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₇N₃O₂, the expected nominal molecular weight would be 235 g/mol .

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), a molecular ion ([M]⁺ or [M+H]⁺) would be observed. The subsequent fragmentation of this ion would provide valuable structural information.

A primary and highly characteristic fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond of the nitro group, leading to the loss of NO₂ (a neutral loss of 46 Da). Another common fragmentation involves the loss of NO (a neutral loss of 30 Da).

The benzylic C-N bond is also a likely site for fragmentation. Cleavage at this position could lead to the formation of a stable 2-nitrobenzyl cation (m/z 136) or a protonated 1,4-diazepane fragment (m/z 101). Further fragmentation of the diazepane ring itself would also be expected, likely through the loss of ethylene (B1197577) or ethylamine (B1201723) fragments.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

Proposed Fragment Ion Proposed Structure m/z Formation Pathway
[M+H]⁺C₁₂H₁₈N₃O₂⁺236Protonation of the molecular ion
[M-NO₂]⁺C₁₂H₁₇N₂⁺189Loss of a nitro radical from the molecular ion
[C₇H₆NO₂]⁺2-nitrobenzyl cation136Cleavage of the benzylic C-N bond
[C₅H₁₃N₂]⁺Protonated 1,4-diazepane101Cleavage of the benzylic C-N bond with charge retention on the diazepane fragment
[C₇H₆NO]⁺120Loss of an oxygen atom from the 2-nitrobenzyl cation

It must be reiterated that the data and discussion presented in this article are predictive and based on the analysis of similar chemical structures. Without experimental data for this compound, a definitive and accurate characterization remains elusive.

Chemical Reactivity and Transformation Mechanisms of 1 2 Nitrophenyl Methyl 1,4 Diazepane

Reactivity of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. This structure confers a range of chemical reactivities, making it a versatile scaffold in various chemical contexts. researchgate.netresearchgate.net Its reactivity is largely centered around the two secondary amine functionalities, which can engage in a variety of chemical transformations.

The 1,4-diazepane ring's reactivity is primarily defined by the nucleophilic character of its two nitrogen atoms. The lone pair of electrons on each nitrogen atom makes the ring system a potent nucleophile, capable of reacting with a wide array of electrophiles. Theoretical studies on related diazepine (B8756704) syntheses confirm that aliphatic diamine precursors behave as strong nucleophiles. rsc.org This inherent nucleophilicity allows the nitrogen atoms to participate in alkylation, acylation, and other substitution reactions.

Conversely, the diazepane ring can be involved in reactions with nucleophiles under specific circumstances. While the ring itself is electron-rich, theoretical models and reactivity descriptors, such as Fukui functions, can be used to predict sites that are susceptible to nucleophilic attack, particularly in derivatized or unsaturated diazepine systems. rsc.org For the saturated 1,4-diazepane, electrophilic activation would be required to render any part of the ring susceptible to a nucleophilic attack. For instance, in 2,3-dihydro-1,4-diazepines, electrophilic substitution is a known reaction pathway. nih.gov

The dual nature of having both nucleophilic centers (the nitrogen atoms) and adjacent protons that can be abstracted allows for complex reactivity. Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic properties, providing a model for how a single moiety can engage in different types of reactions. escholarship.org

The nitrogen atoms of the 1,4-diazepane ring, with their available lone pair of electrons, are excellent donor sites, enabling the ring to function as a ligand in coordination chemistry. nih.gov Diazepane derivatives can coordinate with a variety of metal centers to form stable metal complexes.

The versatility of the diazepane framework allows for the synthesis of multidentate ligands capable of forming specific geometries around a metal ion. rsc.org Research has shown that heptadentate ligands incorporating a 6-amino-6-methyl-1,4-diazepine moiety can form complexes with lanthanide ions such as Gadolinium (Gd), Europium (Eu), and Ytterbium (Yb). acs.org In these complexes, the diazepine derivative helps to create a coordination environment where water molecules can also bind to the metal center, influencing the complex's properties. acs.org

Furthermore, the 6-amino-6-methyl-1,4-diazepine framework has been employed as a facially coordinating, 6-electron donor ligand for Group 3 metals like scandium (Sc) and yttrium (Y). nih.gov This demonstrates the utility of the diazepane moiety in supporting organometallic species, including cationic metal alkyls which are relevant in catalysis. nih.gov

Table 1: Examples of Metal Complexes with 1,4-Diazepane-Based Ligands
Metal CenterLigand TypeKey FindingReference
Gd(III), Eu(III), Yb(III)Heptadentate ligand based on 6-methyl-6-aminoperhydrodiazepineForms complexes with two bound water molecules; water exchange rates vary with ligand stereochemistry. acs.org
Sc(III), Y(III)6-amino-6-methyl-1,4-diazepine frameworkActs as a neutral 6-electron ligand suitable for supporting cationic group 3 metal alkyls. nih.gov

Cycloaddition reactions are a powerful tool for the synthesis of heterocyclic systems, including the 1,4-diazepine core. libretexts.org Specifically, the multicomponent [5+2] cycloaddition reaction has been established as an effective method for forming the seven-membered diazepine ring. nih.govresearchgate.net This process often involves the reaction of air-stable azomethine ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). libretexts.org

However, it is important to distinguish between the synthesis of the diazepine ring and reactions of the saturated 1,4-diazepane moiety itself. Saturated rings like 1,4-diazepane lack the requisite π-electron systems to participate directly as components in thermally or photochemically allowed pericyclic cycloaddition reactions. Therefore, cycloaddition is a key strategy for the construction of the diazepine scaffold, rather than a characteristic reaction of the fully saturated ring system. libretexts.orgnih.gov

The nitrogen atoms in the 1,4-diazepane ring are susceptible to oxidation. The oxidation of amines can lead to a variety of products depending on the oxidant and the substitution pattern of the amine. researchgate.net For secondary amines, as present in the 1,4-diazepane ring, oxidation can lead to hydroxylamines or nitrones.

Studies on the oxidation of related diamine structures have shown that direct N-O bond formation is possible. For example, the oxidation of 1,2-diamines with benzoyl peroxide can yield bis-(benzoyloxy)-1,2-diamines, demonstrating a pathway for functionalizing the nitrogen centers. libretexts.orgsemanticscholar.org Electrochemical oxidation of related 1,4-benzodiazepines has also been investigated, indicating that the diazepine core is redox-active. rsc.orgresearchgate.net

Potential oxidation pathways for the 1,4-diazepane ring include:

N-Oxidation: Formation of hydroxylamines at one or both nitrogen atoms. If the nitrogens were tertiary, stable amine oxides could be formed. researchgate.net

C-N Bond Cleavage: Under more vigorous oxidative conditions, cleavage of the C-N bonds can occur, leading to ring-opening and the formation of smaller degradation products. This can proceed via the formation of an iminium ion intermediate. acs.org

Dehydrogenation: In unsaturated or partially saturated diazepine rings, oxidation can lead to aromatization. For the saturated 1,4-diazepane, this would require significant transformation.

The ultimate degradation products would likely consist of linear amines, aldehydes, and carboxylic acids, resulting from the complete breakdown of the ring structure.

Photochemistry of the (2-Nitrophenyl)methyl Moiety

The (2-nitrophenyl)methyl group, often referred to as an o-nitrobenzyl (oNB) group, is a well-known photolabile protecting group. researchgate.net Its primary function is to mask a chemical group (in this case, the diazepane) and then be selectively removed upon irradiation with UV light to release the parent molecule. mdpi.com This process is central to the chemical transformations of 1-[(2-Nitrophenyl)methyl]-1,4-diazepane.

The photochemical cleavage of the 2-nitrobenzyl group has been the subject of extensive mechanistic investigation. mdpi.comresearchgate.net The process is an intramolecular redox reaction initiated by the absorption of a photon, which promotes the nitro group to an excited state. researchgate.net

The key steps in the photocleavage mechanism are as follows:

Intramolecular Hydrogen Abstraction: Upon photoexcitation, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH2- group connecting the phenyl ring to the diazepane nitrogen). researchgate.netacs.org This is the primary and rate-determining step.

Formation of the aci-Nitro Intermediate: The hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. mdpi.com This intermediate is characterized by a strong absorption band around 400 nm and has been observed directly using laser flash photolysis. acs.orgmdpi.com

Rearrangement and Cyclization: The aci-nitro intermediate is unstable and undergoes rapid rearrangement. It can cyclize to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. mdpi.com

Ring Opening and Substrate Release: This cyclic intermediate then rearranges and fragments to release the protected amine (1,4-diazepane) and form a 2-nitrosobenzaldehyde byproduct. researchgate.net The release of the substrate is often the final, irreversible step.

Table 2: Key Intermediates and Mechanistic Findings in the Photocleavage of 2-Nitrobenzyl Compounds
Intermediate/ProcessDescriptionMethod of ObservationReference
Primary H-AbstractionThe excited nitro group abstracts a hydrogen from the benzylic carbon.Inferred from product analysis and quantum yield studies. researchgate.netacs.org
aci-Nitro TautomerPrimary transient photoproduct with λmax ≈ 400 nm.Nanosecond laser flash photolysis (UV-Vis and IR detection). mdpi.com
1,3-Dihydrobenz[c]isoxazol-1-olCyclic intermediate formed from the decay of the aci-nitro tautomer.Identified for the first time by laser flash photolysis. mdpi.com
2-NitrosobenzaldehydeFinal byproduct formed along with the released substrate.HPLC, product analysis after stationary illumination. acs.org
Solvent EffectsBasicity and acidity of the solvent can shift the protolytic equilibrium of the aci-nitro form, affecting product yields.Quantitative HPLC analysis in various MeCN/H₂O mixtures. acs.org

Excited State Dynamics and Energy Transfer Pathways

The photochemical transformation of o-nitrobenzyl compounds, including this compound, is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The subsequent reactivity can proceed from either the lowest singlet (S1) or triplet (T1) excited state. rsc.org Studies on various o-nitrobenzyl derivatives have shown that both states are competent for the key bond-cleavage reaction. rsc.org

Upon excitation, the nitro group is believed to transition to an n,π* excited state, which is crucial for the subsequent chemical steps. The efficiency of the reaction can be influenced by the specific excited state involved. For instance, in some o-nitrobenzyl ethers, the reaction from the singlet state was found to be more efficient, leading to weaker transient triplet-triplet absorption spectra. cdnsciencepub.com Picosecond flash absorption spectroscopy has been instrumental in identifying the transient excited states in related systems, revealing triplet state lifetimes on the order of hundreds of picoseconds to nanoseconds. cdnsciencepub.com The energy absorbed by the o-nitrobenzyl chromophore is channeled into a specific intramolecular redox reaction pathway, ultimately leading to bond cleavage. cdnsciencepub.com

Table 1: Excited State Properties of Related o-Nitrobenzyl Compounds

Compound Excited State Lifetime Spectroscopic Method
Constrained o-nitrobenzyl compound 6 cdnsciencepub.com Triplet (T1) 770 ps Picosecond flash absorption
Constrained o-nitrobenzyl compound 7 cdnsciencepub.com Triplet (T1) 410 ps Picosecond flash absorption

Computational and Theoretical Chemistry Studies on 1 2 Nitrophenyl Methyl 1,4 Diazepane

Conformational Analysis and Dynamics of the Diazepane Ring:While general diazepane conformations are known, there has been no computational assessment of these for the title compound.

Influence of Substituents on Conformational Preferences:The specific energetic influence of the (2-Nitrophenyl)methyl substituent on the diazepane ring's preferred conformation has not been computationally determined.

Until dedicated computational research on 1-[(2-Nitrophenyl)methyl]-1,4-diazepane is conducted and published, a detailed article on its theoretical chemistry cannot be accurately compiled.

Molecular Modeling and Docking for Ligand-System Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as a 1,4-diazepane derivative, and a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery and development for understanding binding mechanisms and predicting the affinity of a compound for its target.

In studies of compounds structurally related to 1,4-diazepanes, molecular docking has been employed to investigate their binding modes and potential interactions with various biological targets. For instance, in the investigation of 3H-benzo[b] tandfonline.comresearchgate.netdiazepine (B8756704) derivatives as potential Peroxisome Proliferator-Activated Receptor α (PPARα) agonists, molecular docking was a key step in a virtual screening cascade to identify promising candidates from a large chemical database. tandfonline.comnih.govtandfonline.com Similarly, docking studies on diazepam derivatives have been crucial in elucidating their interactions with the GABAA receptor, a key target for psychoactive drugs. nih.gov

The general workflow for such studies involves preparing the 3D structures of both the ligand and the target receptor. The ligand is then placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the most favorable poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 1: Representative Molecular Docking Results for 1,4-Diazepane Analogs This table is a composite based on findings from multiple studies on related compounds and does not represent data for this compound.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Interaction Types
3H-benzo[b] tandfonline.comresearchgate.netdiazepine derivativesPPARαTYR314, HIS440, TYR464-8.5 to -10.2Hydrogen bonding, π-π stacking
Diazepam derivativesGABAA receptorVal258, Leu285, Met286, Phe289-7.9 to -9.1Electrostatic, Hydrophobic
Quinazolin-2,4-dione analoguesCOVID-19 Main Protease (Mpro)GLN127, LYS5, LYS137-7.9 to -9.6Hydrogen bonding, Arene-cation

Characterizing the binding site of a biological target is a critical step in understanding ligand-receptor interactions and in the rational design of new drugs. Computational methods provide a detailed view of the geometric and chemical features of the binding pocket.

A common starting point is the use of known crystal structures of the target protein, often in complex with a known ligand. These structures are typically obtained from the Protein Data Bank (PDB). When a crystal structure is not available, homology modeling can be used to build a 3D model of the target protein based on the known structure of a related protein.

Once a 3D structure of the target is available, various computational tools can be used to identify and characterize potential binding sites. These tools can map out the surface of the protein and identify cavities that are large enough to accommodate a small molecule. They can also characterize the physicochemical properties of these cavities, such as their hydrophobicity, electrostatic potential, and hydrogen bonding potential. This information is invaluable for predicting which ligands are likely to bind to the site and for designing new ligands with improved affinity and selectivity. mdpi.comnih.gov

For example, in the study of 1,3,4-oxadiazole (B1194373) derivatives, molecular docking studies were used to investigate the interactions between the active compounds and the amino acid residues in the active site of peptide deformylase, providing insights into their potential as antibacterial agents. nih.gov

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and flexibility of both the ligand and the receptor over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system change over time.

MD simulations are particularly useful for assessing the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a realistic environment (e.g., in water at a given temperature and pressure), researchers can determine whether the ligand remains bound to the active site and whether the key interactions observed in the docking pose are maintained over time. nih.gov

In the context of 1,4-diazepane analogs, MD simulations have been used to confirm the stability of the ligand-protein complexes and to gain a deeper understanding of the binding thermodynamics. For instance, in the study of 3H-benzo[b] tandfonline.comresearchgate.netdiazepine derivatives, MD simulations and binding free energy calculations showed that π-π stacking and hydrogen bonding interactions were key to the stable binding of the lead compound to the PPARα protein. tandfonline.comnih.gov Similarly, MD simulations of novel 1,4-diazepane-based sigma receptor ligands confirmed the strong interaction of the most promising compound with the active site of the receptor. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of 1,4-Diazepane Analog-Protein Complexes This table is a composite based on findings from multiple studies on related compounds and does not represent data for this compound.

Compound ClassTarget ProteinSimulation Length (ns)Key Stability FindingDominant Interaction Forces
3H-benzo[b] tandfonline.comresearchgate.netdiazepine derivativesPPARα100Stable complex formationπ-π stacking, Hydrogen bonding
Benzofurane-substituted diazepaneSigma-1 Receptor50Strong interaction with active sitevan der Waals, Electrostatic
Diazepam derivativesGABAA receptor100Confirmed stability of docked complexesElectrostatic, Hydrophobic

Advanced Applications and Broader Research Perspectives of 1 2 Nitrophenyl Methyl 1,4 Diazepane

Development as Chemical Probes in Chemical Biology Research

The 2-nitrobenzyl moiety in 1-[(2-Nitrophenyl)methyl]-1,4-diazepane is a well-established photoremovable protecting group (PPG), often referred to as a "photocage". scholasticahq.com This functionality allows for the spatial and temporal control over the release of the 1,4-diazepane scaffold upon irradiation with light, typically in the UV range. scholasticahq.comresearchgate.net This property is the cornerstone for its development as a chemical probe in chemical biology.

Chemical probes are small molecules used to study and manipulate biological systems. The ability to control the release of a bioactive molecule with light offers significant advantages over conventional methods that rely on diffusion or chemical activation. The applications of such photocleavable probes are extensive and include:

Controlled Release of Bioactive Molecules: The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. semanticscholar.orgresearchgate.net By caging the 1,4-diazepane with the 2-nitrobenzyl group, its biological activity can be masked until it is released at a specific time and location within a biological system using a focused light source.

Studying Cellular Signaling Pathways: The precise release of the diazepane moiety can be used to perturb and study dynamic cellular processes and signaling pathways with high temporal resolution.

Drug Delivery Systems: The photocleavable nature of the compound can be exploited to design light-activated drug delivery systems, where a therapeutic agent based on the 1,4-diazepane structure is released at a targeted disease site, minimizing off-target effects.

FeatureDescriptionReference
Photoremovable Protecting GroupThe 2-nitrobenzyl group can be cleaved with UV light to release the parent molecule. scholasticahq.comresearchgate.net
Spatiotemporal ControlLight allows for precise control over where and when the caged molecule is released. researchgate.net
Privileged ScaffoldThe 1,4-diazepane core is a common feature in many biologically active compounds. semanticscholar.orgresearchgate.net

Integration within Diversity-Oriented Synthesis (DOS) and Chemical Library Design

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules, known as chemical libraries. These libraries are then screened for biological activity to identify new drug leads. The 1,4-diazepane scaffold is an excellent starting point for DOS due to its conformational flexibility and the ability to introduce multiple points of diversity. rsc.orgnih.govnih.gov

The integration of this compound into DOS workflows can be envisioned in several ways:

Scaffold for Library Synthesis: The 1,4-diazepane ring system serves as a central scaffold that can be elaborated with various substituents at different positions to generate a library of diverse compounds. rsc.orgnih.gov

Protecting Group Strategy: The (2-Nitrophenyl)methyl group can be used as a temporary protecting group for one of the nitrogen atoms of the diazepane ring. This allows for selective functionalization of the other nitrogen atom. Subsequent photolytic removal of the 2-nitrobenzyl group reveals a reactive site for further chemical modifications, thereby increasing the structural diversity of the synthesized library.

Combinatorial Chemistry: The synthesis of 1,4-diazepane derivatives can be achieved through multicomponent reactions, which are highly efficient for generating large numbers of compounds in a combinatorial fashion. nih.govnih.gov

Synthesis StrategyApplication in DOSReference
Modular SynthesisCombining different building blocks to create diverse 1,4-diazepane scaffolds. rsc.org
Multicomponent ReactionsEfficiently generating libraries of 1,4-benzodiazepine (B1214927) derivatives. nih.govnih.gov
Reagent-Based DiversityUsing a variety of reagents to modify a common intermediate, leading to diverse products. acs.org

Potential in Materials Science Applications Derived from Nitrophenylmethyl Functionality

The photo-responsive nature of the nitrophenylmethyl group in this compound also presents exciting opportunities in materials science. The ability to induce a chemical change in a material with light can be used to create "smart" materials with tunable properties.

Potential applications in this area include:

Photodegradable Polymers: The compound can be incorporated as a monomer or a cross-linker into a polymer chain. Upon exposure to light, the cleavage of the 2-nitrobenzyl group would lead to the degradation of the polymer network. This could be useful for creating biodegradable materials or for on-demand release of encapsulated substances.

Photoresponsive Surfaces: By grafting this compound onto a surface, its chemical and physical properties, such as wettability and adhesion, could be altered by light. This has potential applications in microfluidics, cell culture, and sensor technology.

Light-Patternable Materials: The compound could be used in photolithography to create micro- and nanopatterns on surfaces. The light-induced cleavage would change the solubility or reactivity of the exposed regions, allowing for the creation of intricate patterns.

Role in Multistep Organic Synthesis and Complex Molecule Assembly

In the realm of organic synthesis, this compound can serve as a valuable building block for the construction of more complex molecules. The 1,4-diazepane ring is a key structural motif in many natural products and pharmaceuticals. semanticscholar.orgresearchgate.netnih.gov

The utility of this compound in multistep synthesis stems from:

A Versatile Intermediate: The compound provides a pre-formed 1,4-diazepane ring, which can be a challenging moiety to construct. This simplifies the synthesis of more complex target molecules containing this scaffold. nih.govjocpr.com

Orthogonal Protection: The 2-nitrobenzyl group offers an orthogonal protecting group strategy. It is stable to many common reaction conditions but can be selectively removed with light, without affecting other protecting groups in the molecule. This is crucial for the synthesis of complex molecules with multiple functional groups.

Domino Reactions: The synthesis of 1,4-diazepane derivatives can be achieved through domino reactions, which are highly efficient processes where multiple bond-forming events occur in a single synthetic operation. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(2-Nitrophenyl)methyl]-1,4-diazepane, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2-nitrobenzyl halides and 1,4-diazepane. For example, reacting 2-nitrobenzyl chloride with 1,4-diazepane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 60–80°C for 12–24 hours .
  • Optimization : Yield improvements may involve solvent selection (e.g., acetonitrile for faster kinetics), catalytic iodide (KI) to enhance halide reactivity, or microwave-assisted synthesis to reduce reaction time . Purification often employs column chromatography (silica gel, CHCl₃/MeOH 95:5) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to identify shifts from the 2-nitrophenyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and diazepane protons (δ 2.5–3.5 ppm). NOESY can confirm spatial proximity between the benzyl group and diazepane .
  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve stereochemistry. The 2-nitro group’s ortho substitution may introduce steric hindrance, affecting crystal packing .
  • MS/HPLC : High-resolution mass spectrometry for molecular ion confirmation; HPLC with UV detection (λ ~260 nm for nitroaromatic absorption) for purity assessment .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Solubility : Likely poor in aqueous buffers due to the hydrophobic diazepane ring. Use DMSO for stock solutions (≤10 mM), with dilution in assay buffers containing 0.1% Tween-80 to prevent precipitation .
  • Stability : Nitro groups are prone to photodegradation. Store solutions in amber vials at –20°C and avoid prolonged light exposure .

Advanced Research Questions

Q. How does the ortho-nitrophenyl substitution influence electronic and steric properties compared to para-substituted analogs?

  • Electronic Effects : The ortho-nitro group induces stronger electron-withdrawing effects, reducing electron density on the diazepane nitrogen, which may alter protonation states (pKa shifts) and receptor binding .
  • Steric Effects : Ortho substitution creates steric hindrance, potentially restricting rotational freedom of the benzyl group. Molecular dynamics simulations (e.g., Gaussian or AMBER) can quantify torsional energy barriers .
  • Biological Implications : Compared to para-substituted analogs (e.g., 1-[(4-nitrophenyl)methyl]-1,4-diazepane), ortho derivatives may show reduced binding to receptors requiring planar aromatic stacking (e.g., GABAₐ) but enhanced activity in sterically tolerant targets .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Modification Strategies :

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine, altering electronic properties and enabling conjugation (e.g., amide formation) .
  • Diazepane ring substitution : Introduce methyl or acetyl groups at positions 2/3 to modulate rigidity and lipophilicity .
    • Assay Selection : Screen against neurotransmitter receptors (e.g., neurokinin-1, GABA) via radioligand binding assays. Use functional assays (e.g., Ca²⁺ flux for GPCRs) to assess efficacy .

Q. How should contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?

  • Troubleshooting Steps :

  • Assay conditions : Compare buffer pH (affects diazepane protonation), detergent use (e.g., CHAPS vs. Tween-80), and cell lines (e.g., HEK293 vs. CHO for receptor overexpression) .
  • Compound integrity : Verify stability under assay conditions via LC-MS. Nitro group degradation products (e.g., amines) may exhibit off-target activity .
  • Statistical rigor : Use orthogonal assays (e.g., SPR for binding kinetics, patch-clamp for ion channel modulation) to confirm results .

Q. What computational approaches are suitable for predicting target interactions and optimizing derivatives?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., neurokinin-1). The 2-nitro group’s dipole may form electrostatic interactions with arginine residues .
  • QSAR Modeling : Train models on analogs (e.g., 1-(2,4-dichlorobenzyl)-1,4-diazepane ) to correlate substituent properties (Hammett σ, LogP) with activity.
  • MD Simulations : Assess binding pocket residency time and conformational flexibility of the diazepane ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.